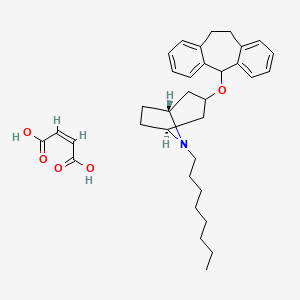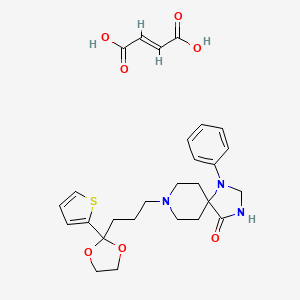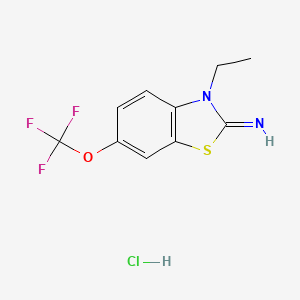
3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate is a complex organic compound with the molecular formula C26H29NO5 and a molecular weight of 435.5122 This compound is known for its unique structure, which includes a dibenzo(a,d)cycloheptene moiety linked to a nortropane framework via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dibenzo(a,d)cycloheptene moiety: This can be achieved through a series of cyclization reactions involving aromatic precursors.
Attachment of the nortropane framework: This step involves the formation of an ether linkage between the dibenzo(a,d)cycloheptene moiety and the nortropane framework.
Introduction of the octyl group: This can be done through alkylation reactions using appropriate alkyl halides.
Formation of the maleate salt: The final step involves the reaction of the free base with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Deptropine methobromide: A related compound with similar structural features.
Other dibenzo(a,d)cycloheptene derivatives: Compounds with variations in the substituents on the dibenzo(a,d)cycloheptene moiety.
Uniqueness
3-alpha-((10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)oxy)-8-octylnortropane maleate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1748-13-6 |
|---|---|
Molecular Formula |
C34H45NO5 |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(1R,5S)-8-octyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C30H41NO.C4H4O4/c1-2-3-4-5-6-11-20-31-25-18-19-26(31)22-27(21-25)32-30-28-14-9-7-12-23(28)16-17-24-13-8-10-15-29(24)30;5-3(6)1-2-4(7)8/h7-10,12-15,25-27,30H,2-6,11,16-22H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t25-,26+,27?; |
InChI Key |
UDLMWGRLHMNQBG-WZVJVNEXSA-N |
Isomeric SMILES |
CCCCCCCCN1[C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCCN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)
![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)



